molecular formula C5H13ClN2O4S B6618006 ethyl 2-amino-3-sulfamoylpropanoate hydrochloride CAS No. 2366201-24-1

ethyl 2-amino-3-sulfamoylpropanoate hydrochloride

Cat. No. B6618006
CAS RN: 2366201-24-1
M. Wt: 232.69 g/mol
InChI Key: JXJODBOPOCILMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-sulfamoylpropanoate hydrochloride (EASP-HCl) is a synthetic compound that has been used in a variety of laboratory experiments and research studies. It is a white crystalline solid with a molecular weight of 250.68 g/mol. The compound was first synthesized in the 1950s and has since been used in a variety of research applications, including biochemical and physiological studies.

Scientific Research Applications

Ethyl 2-amino-3-sulfamoylpropanoate hydrochloride has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used in studies of enzyme kinetics, protein folding, and drug metabolism. It has also been used to study the effects of drugs on the central nervous system and to investigate the role of sulfamoyl residues in drug binding.

Mechanism of Action

Ethyl 2-amino-3-sulfamoylpropanoate hydrochloride acts as a substrate for certain enzymes, allowing them to catalyze the reaction of the substrate. It also acts as an inhibitor of certain enzymes, preventing them from catalyzing the reaction of the substrate.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. It has also been shown to have an effect on the permeability of certain cell membranes, as well as the activity of certain ion channels.

Advantages and Limitations for Lab Experiments

Ethyl 2-amino-3-sulfamoylpropanoate hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It also has a relatively low toxicity, making it safe to use in experiments. However, it does have some limitations. It is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.

Future Directions

Future research on ethyl 2-amino-3-sulfamoylpropanoate hydrochloride could focus on the development of new synthesis methods and the evaluation of its effects on various biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential of this compound as a therapeutic agent. Additionally, research could be conducted to explore the potential of this compound as a tool for drug delivery and drug targeting. Finally, research could be conducted to explore the potential of this compound as a diagnostic tool.

Synthesis Methods

Ethyl 2-amino-3-sulfamoylpropanoate hydrochloride is synthesized by the reaction of ethyl 2-amino-3-sulfamoylpropanoate (EASP) with hydrochloric acid. The reaction is carried out at room temperature and yields a white crystalline solid. The reaction is shown below:
EASP + HCl → this compound

properties

IUPAC Name

ethyl 2-amino-3-sulfamoylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O4S.ClH/c1-2-11-5(8)4(6)3-12(7,9)10;/h4H,2-3,6H2,1H3,(H2,7,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJODBOPOCILMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS(=O)(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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